molecular formula C6H9NO5S B11786352 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B11786352
M. Wt: 207.21 g/mol
InChI Key: JYTRIJAICXMRMF-UHFFFAOYSA-N
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Description

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Methylsulfonyl chloride (CH₃SO₂Cl), bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted isoxazole derivatives

Scientific Research Applications

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoxazole-3-carboxylic acid: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    4,5-Dihydroisoxazole-3-carboxylic acid: Similar structure but without the methylsulfonyl group, leading to variations in biological activity.

Uniqueness

The presence of the methylsulfonyl group in 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H9NO5S

Molecular Weight

207.21 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C6H9NO5S/c1-13(10,11)3-4-2-5(6(8)9)7-12-4/h4H,2-3H2,1H3,(H,8,9)

InChI Key

JYTRIJAICXMRMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CC(=NO1)C(=O)O

Origin of Product

United States

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